1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride
説明
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKMGWZMLSEZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound that has attracted significant attention in pharmaceutical research due to its unique structural attributes and potential biological activities. Its molecular formula is C13H21Cl2N2O, with a molecular weight of approximately 327.68 g/mol. This compound features a piperidine ring substituted with a 4-chlorophenoxyethyl group, which contributes to its reactivity and biological properties.
Research indicates that this compound functions primarily as an inhibitor of specific signaling pathways , particularly the ATF4 pathway. The ATF4 pathway is crucial for cellular stress responses and survival mechanisms, making it a relevant target in various therapeutic contexts, especially in cancer and neurodegenerative diseases .
Potential Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects , which positions it as a candidate for further investigation in neurological disorders. The interaction with neurotransmission receptors is also under exploration, indicating its multifaceted role in biological systems .
Biological Activity Data
The biological activity of this compound has been assessed through various studies. Here are some key findings:
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study A | Inhibition of ATF4 pathway | Not specified | Implicated in stress response modulation |
| Study B | Neuroprotective effects | Not specified | Potential applications in neurodegenerative diseases |
| Study C | Interaction with receptors | Not specified | Ongoing investigations into receptor affinities |
Case Studies
- Inhibition of the ATF4 Pathway : In a study examining the role of various compounds as inhibitors of the ATF4 pathway, this compound was identified as a significant modulator, suggesting its potential utility in treating conditions associated with dysregulated stress responses .
- Neuroprotective Studies : Initial assessments indicated that this compound could protect neuronal cells from apoptosis under stress conditions, highlighting its potential therapeutic applications in diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table illustrates some of these compounds along with their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenoxy)-N-[1-piperidinyl]acetamide | Contains piperidine and chlorophenoxy groups | Focused on analgesic properties |
| N-[2-(4-chlorophenoxy)ethyl]-N-methylpiperidin-4-amine | Methyl substitution on piperidine | Potentially different pharmacokinetics |
| 1-(2-(4-Chlorophenoxy)ethyl)piperazine | Piperazine instead of piperidine | May exhibit different receptor affinities |
The uniqueness of this compound lies in its specific combination of functional groups and targeted biological activity related to the ATF4 pathway, distinguishing it from other similar compounds .
類似化合物との比較
Key Structural and Functional Differences
- Aromatic Substitutions: The 2,6-dimethoxybenzyl group () introduces electron-donating methoxy groups, enhancing solubility but possibly reducing receptor affinity compared to the electron-withdrawing 4-chlorophenoxy group.
- Heterocyclic Modifications : The pyridin-2-yl group () introduces a basic nitrogen atom, enabling hydrogen bonding with biological targets, which may enhance selectivity for enzymes or receptors .
- Fluorinated Groups : The trifluoromethyl group () significantly increases lipophilicity and resistance to oxidative metabolism, making it advantageous for long-acting formulations .
Pharmacological and Chemical Research Findings
- Spectroscopic Studies : Oxidation kinetics of 4-chlorophenyl derivatives () suggest slower degradation compared to nitro or methoxy analogs due to chlorine’s electron-withdrawing effects .
- Regulatory Status : Many analogs (e.g., ) are classified under pharmaceutical tariff codes, indicating their use as intermediates in narcotic analgesics or CNS drugs .
準備方法
Alkylation Strategy
A common method to synthesize such compounds is the alkylation of the piperidine nitrogen with a suitable haloalkyl aryl ether. For example, 4-chlorophenol can be converted into 2-(4-chlorophenoxy)ethyl halide (such as bromide or chloride), which then reacts with piperidin-4-amine under basic conditions to form the N-substituted product.
Reaction Conditions and Catalysts
- Potassium carbonate (K2CO3) is often used as a base to facilitate the nucleophilic substitution reaction.
- Solvents such as dry N,N-dimethylformamide (DMF) provide a polar aprotic medium conducive to substitution reactions.
- Typical reaction temperatures are around 75 °C with prolonged reaction times (e.g., 15 hours) to ensure completion.
- Purification is performed by extraction with organic solvents (e.g., dichloromethane) and chromatographic techniques.
This approach is supported by a patent example involving the synthesis of related piperidine derivatives where 4-chlorophenol was reacted with an alkylated piperidine intermediate in DMF with K2CO3 at 75 °C for 15 hours, yielding the target compound in high yield (96%).
Detailed Synthetic Procedure (Based on Patent Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting material B (3 mmol), dry DMF (11 mL), K2CO3 (9.1 mmol), 4-chlorophenol (6.1 mmol) | Heated at 75 °C for 15 hours under stirring | Reaction consumed starting material; monitored by LC |
| 2 | Concentration under nitrogen stream | Removal of solvent to isolate residue | Residue dissolved in DCM and washed with water |
| 3 | Chromatography purification | Isolation of 1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine | Yield: 96%, obtained as oil |
This method is efficient and reproducible for obtaining the N-substituted piperidine intermediate.
Salt Formation: Dihydrochloride Preparation
The free base of 1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or dioxane. This step enhances compound stability and solubility for research use.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| N-Alkylation | Nucleophilic substitution | Piperidin-4-amine + 2-(4-chlorophenoxy)ethyl halide, K2CO3, DMF, 75 °C, 15 h | High yield (96%), pure intermediate |
| Salt formation | Acid-base reaction | Free base + HCl in ethanol/dioxane | Formation of dihydrochloride salt, improved stability |
| Catalysis (related) | InCl3 catalysis under ultrasound | Multi-component reactions in 50% EtOH, 40 °C | Enhanced yields and reduced times (potential for method adaptation) |
Q & A
Q. How can synthetic routes for 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride be optimized for yield and purity?
Methodological Answer: Optimization typically involves multi-step synthesis with intermediates like 4-amino-1-piperidinone derivatives. For example, acetylation followed by HCl treatment can yield dihydrochloride salts, as seen in structurally similar piperidine derivatives . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and reduce trial-and-error experimentation by narrowing optimal conditions, such as solvent choice or temperature . Reaction monitoring via HPLC or TLC ensures intermediate purity, while recrystallization improves final product quality.
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the piperidine ring, chlorophenoxy group, and ethyl linker.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C13H19Cl2N2O requires m/z ~303.1).
- X-ray Diffraction (XRD): Resolves crystal structure and salt formation (dihydrochloride confirmation) .
- Elemental Analysis: Ensures stoichiometric Cl⁻ content.
- FT-IR: Identifies functional groups (e.g., amine N-H stretching at ~3300 cm⁻¹) .
Q. How can preliminary biological activity screening be conducted for this compound?
Methodological Answer:
- In vitro assays: Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme inhibition studies: Measure IC50 values against target enzymes (e.g., kinases) via fluorescence-based assays.
- Cell viability assays: Use MTT or resazurin to assess cytotoxicity in cancer/primary cell lines.
- Dose-response curves: Establish EC50/IC50 values with ≥3 biological replicates to ensure reproducibility .
Advanced Research Questions
Q. How can molecular modeling elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., GPCRs). Validate with experimental IC50 data .
- Molecular Dynamics (MD) simulations: Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability and key interactions (e.g., hydrogen bonds with conserved residues) .
- Free-energy calculations: Apply MM-GBSA/PBSA to quantify binding energy contributions, resolving discrepancies between in silico and in vitro results .
Q. How should contradictory data (e.g., in vitro vs. in vivo efficacy) be resolved?
Methodological Answer:
- Pharmacokinetic profiling: Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in plasma/tissue homogenates .
- Tissue distribution studies: Radiolabel the compound (e.g., 14C) to track accumulation in target organs.
- Species-specific metabolism: Compare liver microsome assays (human vs. rodent) to identify interspecies metabolic differences.
- Dose optimization: Use factorial experimental design (e.g., 2^k designs) to test variables like dosing frequency and formulation .
Q. What strategies improve structure-activity relationships (SAR) for piperidine derivatives?
Methodological Answer:
- Scaffold modification: Synthesize analogs with varied substituents (e.g., replacing chlorophenoxy with fluorophenoxy) and compare potency .
- 3D-QSAR: Apply CoMFA/CoMSIA models to correlate steric/electronic features with activity.
- Bioisosteric replacement: Substitute the ethyl linker with methylene or amide groups to enhance metabolic stability .
- Fragment-based screening: Identify critical pharmacophores via SPR or thermal shift assays .
Q. How can reaction fundamentals and reactor design enhance scalable synthesis?
Methodological Answer:
- Continuous flow chemistry: Optimize residence time and mixing efficiency for intermediates prone to degradation .
- Catalyst screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across assays?
Methodological Answer:
- Assay validation: Confirm target specificity using knockout cell lines or competitive antagonists.
- Redundancy controls: Include orthogonal assays (e.g., FRET and ELISA for enzyme inhibition).
- Data normalization: Standardize activity metrics (e.g., % inhibition) against positive/negative controls .
- Meta-analysis: Pool data from independent labs using random-effects models to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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